4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Research has demonstrated the synthesis of 4-substituted 2,4-dioxobutanoic acids, including compounds related to 4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid, which are potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in studying and manipulating this enzyme's activity, which is relevant in metabolic pathways (Williams et al., 1983).
Novel Surfactants
A study by Minggui Chen, Xin Hu, and M. Fu (2013) describes the synthesis of a new surfactant containing a benzene spacer, which was achieved through a novel copper-catalyzed cross-coupling reaction. This compound forms unusual large-diameter premicellar aggregations, indicating its potential for diverse applications in materials science and nanotechnology (Chen, Hu, & Fu, 2013).
Anti-inflammatory Activity
Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and evaluated for their anti-inflammatory activity. Although none matched the activity of the standard (flobufen), this research contributes to the broader understanding of how structural variations can influence biological activity, potentially guiding the design of new therapeutic agents (Kuchař et al., 1995).
Molecular Structure and Analysis
A comprehensive study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid delved into its molecular structure, demonstrating its synthesis, structure confirmation, and detailed analysis of vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. This type of research is crucial for understanding the chemical and physical properties of compounds, which can be applied in the development of materials and drugs (Raju et al., 2015).
Methionine Salvage Pathway
4-Methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, has been shown to induce apoptosis independently of down-regulation of ornithine decarboxylase. Understanding the role of such compounds in cellular pathways is vital for the development of cancer therapies and for gaining insights into cell biology (Tang et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research it could open up, or new methods of synthesizing it.
Please consult a chemistry professional or database for specific information about this compound. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXFIBYQEKIAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid |
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